molecular formula C14H28N2 B5745501 1-cyclooctyl-4-methyl-1,4-diazepane

1-cyclooctyl-4-methyl-1,4-diazepane

Cat. No. B5745501
M. Wt: 224.39 g/mol
InChI Key: PXRZSYDKPLFQFD-UHFFFAOYSA-N
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Description

1-Cyclooctyl-4-methyl-1,4-diazepane, also known as COMD, is a heterocyclic organic compound that belongs to the diazepane family. It is a fused seven-membered ring with a nitrogen atom and a methyl group attached to it. COMD has gained attention in the scientific community due to its potential applications in medicinal chemistry, specifically as a scaffold for the development of new drugs.

Mechanism of Action

The exact mechanism of action of 1-cyclooctyl-4-methyl-1,4-diazepane is not fully understood, but it is believed to act on the GABAergic system by enhancing the activity of GABA receptors. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal excitability. By increasing GABAergic activity, 1-cyclooctyl-4-methyl-1,4-diazepane may reduce neuronal excitability and prevent seizures or anxiety.
Biochemical and physiological effects:
1-cyclooctyl-4-methyl-1,4-diazepane has been shown to have a range of biochemical and physiological effects, including anticonvulsant, anxiolytic, and muscle relaxant properties. It has also been reported to have sedative effects in animal models. 1-cyclooctyl-4-methyl-1,4-diazepane has a relatively low toxicity profile, with no significant adverse effects reported in animal studies.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-cyclooctyl-4-methyl-1,4-diazepane is its potential as a scaffold for the development of new drugs. Its unique structure and pharmacological properties make it an attractive starting point for drug discovery efforts. However, one limitation of 1-cyclooctyl-4-methyl-1,4-diazepane is its relatively low potency compared to other anticonvulsant and anxiolytic drugs. This may limit its usefulness as a standalone therapy and require it to be used in combination with other drugs.

Future Directions

There are several potential directions for future research on 1-cyclooctyl-4-methyl-1,4-diazepane. One area of interest is the development of more potent derivatives of 1-cyclooctyl-4-methyl-1,4-diazepane that could be used as standalone therapies for neurological disorders. Another direction is the investigation of the role of 1-cyclooctyl-4-methyl-1,4-diazepane in the regulation of other neurotransmitter systems, such as the glutamatergic system. Finally, the use of 1-cyclooctyl-4-methyl-1,4-diazepane as a tool for studying the structure and function of GABA receptors could lead to a better understanding of their role in neurological disorders.

Synthesis Methods

The synthesis of 1-cyclooctyl-4-methyl-1,4-diazepane involves the reaction of cyclooctanone with methylamine in the presence of a reducing agent such as sodium borohydride. The reaction proceeds through a series of steps, including the formation of an imine intermediate and subsequent reduction to yield the final product. The yield of 1-cyclooctyl-4-methyl-1,4-diazepane can be improved by using a chiral reducing agent, which leads to the formation of enantiomerically pure compounds.

Scientific Research Applications

1-cyclooctyl-4-methyl-1,4-diazepane has been investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders such as epilepsy and anxiety. It has been shown to possess anticonvulsant and anxiolytic properties in animal models, making it a promising candidate for further development as a drug. In addition, 1-cyclooctyl-4-methyl-1,4-diazepane has been studied for its use as a scaffold for the development of new ligands for GABA receptors, which are involved in the regulation of neuronal excitability.

properties

IUPAC Name

1-cyclooctyl-4-methyl-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28N2/c1-15-10-7-11-16(13-12-15)14-8-5-3-2-4-6-9-14/h14H,2-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXRZSYDKPLFQFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(CC1)C2CCCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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